5-amino-2-hydroxybenzohydrazide
Overview
Description
5-amino-2-hydroxybenzohydrazide is an organic compound with the molecular formula C7H9N3O2. It is a derivative of benzohydrazide, characterized by the presence of an amino group and a hydroxyl group attached to the benzene ring. This compound is of significant interest in various fields due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-hydroxybenzohydrazide typically involves the reaction of 5-amino-2-hydroxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 5-amino-2-hydroxybenzoic acid and hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Acylated or sulfonylated derivatives.
Scientific Research Applications
5-amino-2-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-amino-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to various biological effects. The compound’s ability to donate electrons and scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzohydrazide: Similar structure but lacks the amino group.
4-hydroxybenzohydrazide: Hydroxyl group positioned differently on the benzene ring.
5-amino-2-hydroxybenzoic acid: Precursor in the synthesis of 5-amino-2-hydroxybenzohydrazide
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its potential biological activity .
Properties
IUPAC Name |
5-amino-2-hydroxybenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVOHUFJYDLVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968247 | |
Record name | 5-Amino-2-hydroxybenzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-18-8 | |
Record name | NSC641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-hydroxybenzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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